molecular formula C22H40BClF3N B8251990 (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride

(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride

Cat. No.: B8251990
M. Wt: 421.8 g/mol
InChI Key: SNGLSXPBAPDAQN-UHFFFAOYSA-M
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Description

(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines the properties of boron, fluorine, and nitrogen-containing organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-chlorophenylboronic acid with difluoroborane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.

    Oxidation and Reduction: The boron center can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

    Complex Formation: The compound can form complexes with other molecules, particularly those containing electron-donating groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenylboranes, while oxidation and reduction can lead to various boron-containing compounds with different oxidation states.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis. It can facilitate the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.

Biology and Medicine

The compound’s potential applications in biology and medicine are being explored, particularly in the development of boron-containing drugs. Boron compounds have shown promise in cancer therapy and as enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form stable complexes with electron-rich species, influencing the reactivity and stability of the compound. The fluoride ion can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the fluorine and nitrogen-containing groups.

    Difluoroborane: Contains the boron-fluorine moiety but lacks the phenyl and nitrogen-containing groups.

    Tetrabutylammonium Fluoride: Contains the fluoride ion and nitrogen-containing group but lacks the boron and phenyl groups.

Uniqueness

(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of boron, fluorine, and nitrogen-containing groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

(3-chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H4BClF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGLSXPBAPDAQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40BClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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